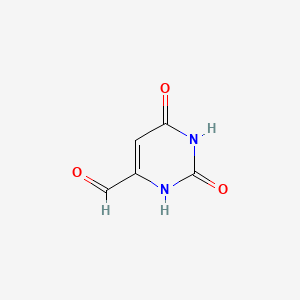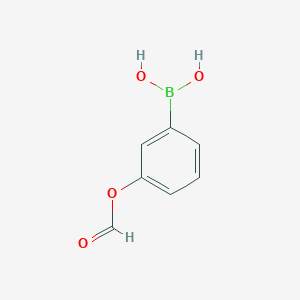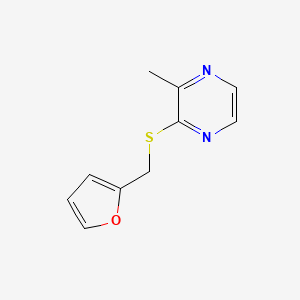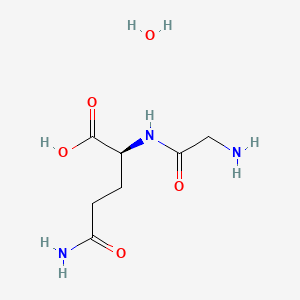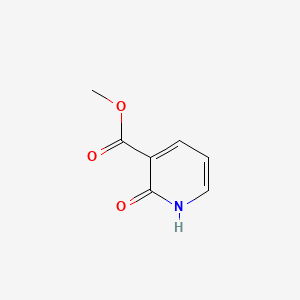
7-Methyl-4-quinolone
Übersicht
Beschreibung
“7-Methyl-4-quinolone” belongs to the class of organic compounds known as quinolones, which are heterocyclic aromatic compounds . Quinolones have a bicyclic system, consisting of a pyridine ring fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons, and a carbonyl group at C-4 .
Synthesis Analysis
The synthesis of 4-quinolones, including “this compound”, has been a subject of interest for many years . Various methods have been reported, including activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination . The synthesis of N-substituted-4-quinolone was accomplished via the cleavage of aromatic C-from the O-methoxy group, followed by condensation of aldehyde derivatives with a primary amine in the presence of K2CO3 base and DMSO solvent under inert conditions .
Molecular Structure Analysis
Quinolones, including “this compound”, possess a bicyclic system of pyridine moiety fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons and have a carbonyl group at C-4 . Quinolones are present in equilibrium through tautomerism, the minor tautomeric form of 4-quinolone and its other version 4-hydroxyquinolone .
Chemical Reactions Analysis
The chemical modifications on the quinolone scaffold at the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions have resulted in molecules that boost the physical, chemical, pharmacokinetic, and pharmacological properties . The substituents and their positions improve the properties of the biological activities of 4-quinolone and its derivatives .
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
7-Methyl-4-quinolone derivatives have been explored for their potential in treating malaria. Research indicates that compounds like 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone exhibit efficacy against multiple stages of Plasmodium, the parasite responsible for malaria. These compounds were found to have low-nanomolar EC50 values against certain Plasmodium strains and showed promising in vivo results in reducing parasitemia in mice models (Cross et al., 2014).
Antibacterial Properties
This compound derivatives have been shown to possess significant antibacterial properties. A study on membrane-active 7-thiazoxime quinolones, a novel class of quinolones, demonstrated effective antibacterial efficiency, especially against methicillin-resistant Staphylococcus aureus (MRSA). These compounds were able to decrease the expression of certain genes in MRSA, highlighting their potential as antimicrobial agents (Chen et al., 2021).
Anticancer Potential
Quinolone derivatives have also been investigated for their antitumor properties. The 2-phenyl-4-quinolone series, including some 6,7-substituted compounds, showed potent effects in inhibiting human tumor cell lines and tubulin polymerization. This correlation between cytotoxicity and tubulin polymerization inhibition suggests their potential as anticancer agents (Li et al., 1994).
Enzyme Interaction
This compound derivatives have been found to interact with various bacterial enzymes, affecting their function. For instance, N-methyl-2-alkenyl-4-quinolones were shown to inhibit the growth of mycobacteria and staphylococcal strains by interacting with and inhibiting the MurE ligase of Mycobacterium tuberculosis. This points to their potential use in treating infections caused by these bacteria (Guzman et al., 2011).
Antioxidant and Antimicrobial Synthesis
The 2-quinolone structure, an isomer of 4-quinolones, is associated with antibacterial, anticancer, antiviral, and other biologic activities. A study involving the synthesis of 7-amino-4-methylquinolin-2(1H)-one derivatives and their carboxamides revealed significant antioxidant and antibacterial activities. This highlights the versatility of quinolone derivatives in medicinal chemistry (Jayashree et al., 2010).
Structural Optimization for Antimalarial Activity
Structural optimization studies have been conducted to improve the efficacy of 4(1H)-quinolone analogues, specifically for antimalarial activity. Through structure-activity relationship studies, certain key features for biological activity were identified, leading to the synthesis of multiple 4(1H)-quinolone series with varying substituents. Some of these derivatives showed low nanomolar range efficacy against clinically relevant Plasmodium isolates, along with improved physicochemical properties (Cross et al., 2010).
Wirkmechanismus
Target of Action
7-Methylquinolin-4-ol, also known as 7-Methyl-4-quinolone, 4-Hydroxy-7-methylquinoline, or 7-Methyl-4-quinolinol, is a quinoline derivative. Quinoline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit specific proteins, leading to their anticancer activities .
Biochemical Pathways
Quinoline derivatives have been reported to interact with the pi3k/akt/mtor pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The compound is predicted to satisfy the adme profile .
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, which is structurally similar to 7-methylquinolin-4-ol, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
Stability studies of a similar compound indicated that it was stable at temperatures of 30 ºc and 50 ºc .
Eigenschaften
IUPAC Name |
7-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVTWKDGBWUNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420891 | |
| Record name | 7-Methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93919-55-2, 82121-08-2 | |
| Record name | 7-Methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-4-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 82121-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







